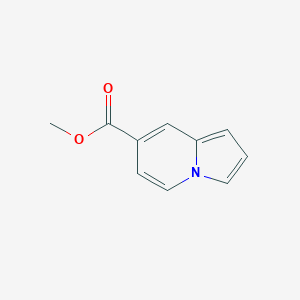

Methyl indolizine-7-carboxylate

Übersicht

Beschreibung

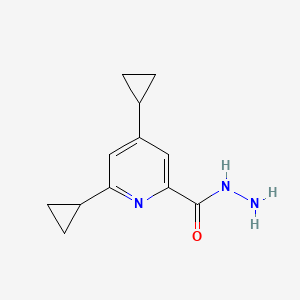

“Methyl indolizine-7-carboxylate” is a chemical compound with the molecular formula C10H9NO2 . It is a nitrogen-containing heterocycle and serves as a precursor for widespread indolizidine alkaloids .

Synthesis Analysis

The synthesis of indolizines, including “Methyl indolizine-7-carboxylate”, has been achieved through various methodologies. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but newer strategies have also been developed . These include cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations .Molecular Structure Analysis

The molecular structure of “Methyl indolizine-7-carboxylate” contains a total of 23 bonds. There are 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), 1 Pyrrole, and 1 Pyridine .Chemical Reactions Analysis

Indolizine is a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been achieved through various methodologies, including radical-induced synthetic approaches . These approaches are advantageous due to their efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Physical And Chemical Properties Analysis

“Methyl indolizine-7-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.4±3.0 kJ/mol and a flash point of 154.4±20.4 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorescent Molecules

“Methyl indolizine-7-carboxylate” derivatives have been identified as having excellent fluorescence properties . This makes them valuable in the synthesis of organic fluorescent molecules, which are crucial in biological imaging and material science applications. The ability to track and visualize biological processes using these fluorescent molecules has significant implications for medical diagnostics and research.

Biologically Active Compounds in Medicine

Indolizine derivatives, including “Methyl indolizine-7-carboxylate,” are known to possess a variety of biological activities . They have been applied in the treatment of cancer cells, microbes, and various disorders within the human body. Their role in drug development is significant, as they can be used to create compounds with antiviral, anti-inflammatory, and anticancer properties .

Material Science Applications

The fluorescence properties of indolizine derivatives also extend to material science. “Methyl indolizine-7-carboxylate” can be used to develop organic fluorescent materials that have applications in creating advanced materials for electronics and photonics . These materials can be used in the development of OLEDs (Organic Light Emitting Diodes) and other light-emitting materials.

Biological Research Tools

In biological research, “Methyl indolizine-7-carboxylate” derivatives serve as tools for probing and understanding biological mechanisms . They can be used to study protein interactions, enzyme activities, and cellular processes due to their bioactive properties. This has a profound impact on the development of new therapies and the understanding of diseases at a molecular level.

Drug Development and Design

The indolizine nucleus, which is part of “Methyl indolizine-7-carboxylate,” is a key component in the structure of many synthetic drug molecules . It provides a scaffold for the development of new drugs with potential anticancer, antiviral, and other therapeutic properties. The versatility of this compound allows for the exploration of novel drug candidates.

Chemical Synthesis and Green Chemistry

“Methyl indolizine-7-carboxylate” plays a role in the development of new synthetic pathways in chemistry . It is involved in green chemistry approaches, where the focus is on reducing the environmental impact of chemical synthesis. This compound can be synthesized through methods that are more environmentally friendly and sustainable, contributing to the advancement of green chemistry practices.

Wirkmechanismus

Target of Action

Methyl indolizine-7-carboxylate is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . .

Mode of Action

Indolizine derivatives, in general, are known to interact with various biological targets due to their versatile nature . The exact interaction of Methyl indolizine-7-carboxylate with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Indolizine derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indolizine derivatives have been screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects

Safety and Hazards

Zukünftige Richtungen

The future directions for “Methyl indolizine-7-carboxylate” and other indolizines involve further exploration of their synthesis and potential applications. Pd-catalysed C–H functionalisation of free carboxylic acids has drawn significant attention due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals . This could be a promising area for future research.

Eigenschaften

IUPAC Name |

methyl indolizine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-4-6-11-5-2-3-9(11)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQIGDNWKHPLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659443 | |

| Record name | Methyl indolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl indolizine-7-carboxylate | |

CAS RN |

887602-89-3 | |

| Record name | Methyl indolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

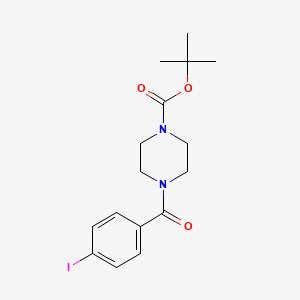

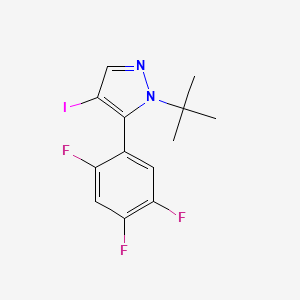

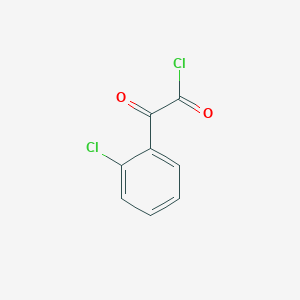

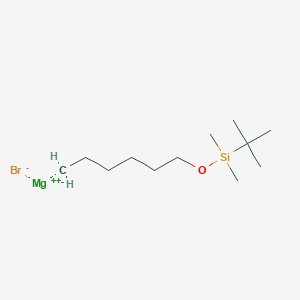

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)

![{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1387557.png)

![[(5-Cyclopropyl-1h-pyrazol-3-yl)methyl]-methylamine dihydrochloride](/img/structure/B1387558.png)

![[(4-Methoxyphenyl)methyl] hydrogen (4-hydroxyphenyl)malonate](/img/structure/B1387560.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)

![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)